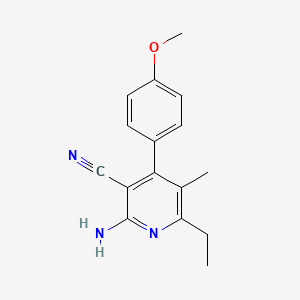

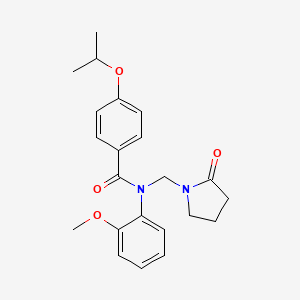

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

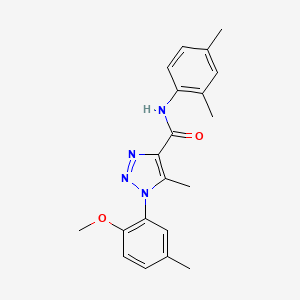

The compound "1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an aromatic ring and a nitrogen-containing heterocycle, such as piperidine. These compounds have been extensively studied for their antimicrobial properties and their potential as therapeutic agents in various diseases.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of a dry solvent and a base like triethylamine. This method was used to prepare a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were then characterized by spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . Another approach to synthesizing piperidine derivatives involves cyclization of acetylenic sulfones with beta and gamma-chloroamines, which can lead to various cyclic structures including piperidines .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was determined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is tetrahedral. The structure also exhibits both inter- and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including substitutions at the oxygen atom with different electrophiles. This can be achieved in the presence of sodium hydride and a solvent like dimethyl formamide (DMF) to yield a series of O-substituted derivatives . Additionally, the introduction of a trimethylstannyl leaving group via palladium catalysis can facilitate further electrophilic substitutions, as demonstrated in the synthesis of a compound intended to image dopamine D4 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by the nature of the substituents on the aromatic ring and the piperidine nucleus. These properties can be tailored to enhance the biological activity of the compounds. For example, the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of the synthesized compounds . Moreover, modifications to the piperidine moiety can lead to selective agonists for specific receptors, such as the human beta(3)-adrenergic receptor, with significant selectivity over other receptor subtypes .

科学的研究の応用

Synthesis and Pharmacophore Contributions

- Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, are highlighted for their role in enhancing potency and selectivity at D(2)-like receptors. The study by Sikazwe et al. (2009) emphasizes the importance of arylalkyl substituents in modulating the binding affinity of synthesized agents at D(2)-like receptors, suggesting a composite structure responsible for selectivity and potency (Sikazwe et al., 2009).

Environmental and Pharmacological Insights

- Research by Liu and Mejia Avendaño (2013) on microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and biotransformation pathways of compounds containing perfluoroalkyl moieties, leading to the generation of persistent and toxic perfluoroalkyl carboxylic and sulfonic acids (Liu & Mejia Avendaño, 2013).

Synthetic and Analytical Chemistry

- The synthesis of thiophene derivatives, as discussed by Xuan (2020), is crucial for producing compounds with various bioactivities, including those with potential applications in medicinal chemistry. This study underscores the importance of thiophene derivatives as intermediates in the synthesis of complex molecules (Xuan, 2020).

Fluorinated Compounds and Health Implications

- A critical review by Henry et al. (2018) on the application of polymers of low concern, including fluoropolymers, provides insight into the toxicological profiles of fluorinated compounds. The review concludes that fluoropolymers, due to their high molecular weight and stability, do not pose the same risks as other PFAS, supporting the differentiation of fluoropolymers for hazard assessment or regulatory purposes (Henry et al., 2018).

特性

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-12-10-15(2-3-16(12)17)23(19,20)18-7-4-13(5-8-18)21-14-6-9-22-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURYWAJZNBBCNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

![N-[2-(3,5-Difluorophenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2506773.png)

![2-Bromo-N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-YL]-6-methylpyridine-3-carboxamide](/img/structure/B2506774.png)

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![(2Z)-6-bromo-2-[(3-fluoro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2506780.png)